

Application Notes and Protocols: Solid-Phase Synthesis of LH-RH (7-10)

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Compound of Interest

Compound Name: LH-RH (7-10)

Cat. No.: B15140734

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Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the C-terminal tetrapeptide of Luteinizing Hormone-Releasing Hormone (LH-RH), corresponding to residues 7-10 (Leu-Arg-Pro-Gly-NH₂). The synthesis is based on the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy. This method offers significant advantages, including the use of mild, base-labile N α -protection, which preserves acid-labile side-chain protecting groups until the final cleavage step.^[1] The protocol is designed for researchers, scientists, and drug development professionals familiar with peptide chemistry. It outlines the manual synthesis on a Rink Amide resin to yield a C-terminally amidated peptide, a common feature in many biologically active peptides.

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain covalently attached to an insoluble polymer resin.^{[2][3]} This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.^[4] The Fmoc/tBu strategy is a cornerstone of modern SPPS, allowing for the efficient synthesis of a wide range of peptides.^[5]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **LH-RH (7-10)** on a 0.1 mmol scale.

Table 1: Materials and Reagents

Reagent	Supplier	Grade	Quantity (for 0.1 mmol scale)
Rink Amide AM Resin (0.5-0.8 mmol/g loading)	Various	Synthesis Grade	~125-200 mg
Fmoc-Gly-OH	Various	Synthesis Grade	0.3 mmol (3 eq.)
Fmoc-Pro-OH	Various	Synthesis Grade	0.3 mmol (3 eq.)
Fmoc-Arg(Pbf)-OH	Various	Synthesis Grade	0.3 mmol (3 eq.)
Fmoc-Leu-OH	Various	Synthesis Grade	0.3 mmol (3 eq.)
HBTU (Coupling Reagent)	Various	Synthesis Grade	0.29 mmol (2.9 eq.)
N,N-Diisopropylethylamine (DIPEA)	Various	Synthesis Grade	0.6 mmol (6 eq.)
Piperidine	Various	Synthesis Grade	As needed (20% v/v in DMF)
N,N-Dimethylformamide (DMF)	Various	Peptide Synthesis	~500 mL
Dichloromethane (DCM)	Various	ACS Grade	~100 mL
Trifluoroacetic Acid (TFA)	Various	Reagent Grade	As needed for cleavage cocktail
Triisopropylsilane (TIS)	Various	Reagent Grade	As needed for cleavage cocktail
Water (ddH ₂ O)	In-house	Ultrapure	As needed for cleavage cocktail
Diethyl Ether (Cold)	Various	ACS Grade	~200 mL

Table 2: Key Synthesis Parameters

Step	Parameter	Value/Duration
Resin Swelling	Solvent	DMF
Duration	30 min	
Fmoc Deprotection	Reagent	20% Piperidine in DMF
Duration	2 x 10 min	
Amino Acid Coupling	Fmoc-AA:HBTU:DIPEA Ratio	3 : 2.9 : 6
Duration	1-2 hours	
Washing Steps	Solvents	DMF, DCM
Volume per Wash	5-10 mL	
Cleavage	Reagent Cocktail	TFA/TIS/H ₂ O (95:2.5:2.5)
Duration	2-3 hours	
Purification	Method	RP-HPLC
Column	C18	
Mobile Phase A	0.1% TFA in Water	
Mobile Phase B	0.1% TFA in Acetonitrile	

Experimental Protocols

This protocol details the manual synthesis of Leu-Arg-Pro-Gly-NH₂.

1. Resin Preparation and Swelling

- Weigh approximately 150 mg of Rink Amide AM resin (assuming a loading of ~0.67 mmol/g for a 0.1 mmol synthesis) and place it into a fritted reaction vessel.
- Add 10 mL of N,N-Dimethylformamide (DMF) per gram of resin to the vessel.[\[6\]](#)
- Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.[\[1\]](#)

- After swelling, drain the DMF through the frit.

2. First Amino Acid (Glycine) Coupling

- Fmoc Deprotection of Resin:
 - Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
 - Agitate for 10 minutes, then drain the solution.
 - Repeat the piperidine treatment for another 10 minutes.
 - Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol), HBTU (0.29 mmol), and DIPEA (0.6 mmol) in 5 mL of DMF.
 - Allow the mixture to pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture at room temperature for 1-2 hours.
- Monitoring and Washing:
 - Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result indicates completion).^[6] If the test is positive, extend the coupling time or perform a recoupling.
 - Once complete, drain the coupling solution and wash the resin with DMF (5 x 10 mL).

3. Subsequent Amino Acid Couplings (Pro, Arg, Leu)

- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin-bound peptide.

- Agitate for 10 minutes, drain, and repeat for another 10 minutes.
- Wash the resin with DMF (5 x 10 mL).
- Coupling Cycle:
 - Repeat the activation and coupling steps described in 2.2 for the next amino acid in the sequence (Fmoc-Pro-OH, then Fmoc-Arg(Pbf)-OH, then Fmoc-Leu-OH).
 - After each coupling, perform a Kaiser test and wash the resin as described in 2.3.
- Final Fmoc Deprotection:
 - After coupling the final amino acid (Fmoc-Leu-OH), perform a final deprotection step with 20% piperidine in DMF as described in 3.1.
 - Wash the resin thoroughly with DMF (5 x 10 mL) followed by Dichloromethane (DCM) (5 x 10 mL) to prepare for cleavage.
 - Dry the resin under a vacuum for at least 1 hour.

4. Cleavage and Peptide Precipitation

- Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Add the cleavage cocktail (approximately 10 mL per 100 mg of resin) to the dry resin in the reaction vessel.
- Agitate the mixture at room temperature for 2-3 hours. The acid-labile Rink Amide linker is cleaved, releasing the peptide amide and simultaneously removing the acid-labile side-chain protecting group (Pbf from Arginine).^[7]
- Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.

- Concentrate the filtrate to a small volume using a gentle stream of nitrogen or rotary evaporation.
- Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.
- Dry the resulting white peptide pellet under a vacuum.

5. Purification and Characterization

- Purification by RP-HPLC:
 - Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).[\[8\]](#)
 - Purify the peptide using a preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[\[8\]](#)[\[9\]](#)
 - Elute the peptide using a linear gradient of increasing Mobile Phase B (0.1% TFA in acetonitrile). A typical gradient is 5% to 65% B over 30-60 minutes.[\[9\]](#)
 - Collect fractions corresponding to the major peptide peak, monitoring absorbance at 210-220 nm.[\[8\]](#)
- Characterization and Final Product Preparation:
 - Analyze the collected fractions for purity using analytical RP-HPLC.
 - Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS).
 - Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Mandatory Visualization



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